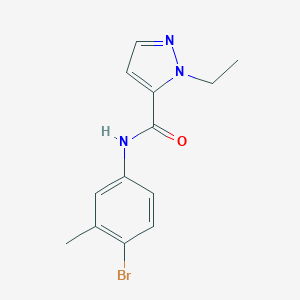
N-(4-bromo-3-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide, also known as BML-210, is a pyrazole-based compound that has been studied extensively for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, making it an exciting area of research.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-3-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves the inhibition of various enzymes and signaling pathways involved in inflammation and cancer progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It also inhibits the activity of various kinases involved in cancer progression, including Akt and ERK.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and reduce the expression of COX-2. It also induces apoptosis in cancer cells and reduces the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-3-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has several advantages and limitations for lab experiments. One advantage is its relatively low toxicity, making it suitable for in vitro and in vivo studies. It is also easily synthesized and purified, making it readily available for research purposes. However, one limitation is its poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research of N-(4-bromo-3-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide. One direction is the development of more potent analogs of this compound with improved solubility and pharmacokinetic properties. Another direction is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(4-bromo-3-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves the reaction of 4-bromo-3-methylbenzoic acid with ethyl hydrazinecarboxylate, followed by cyclization of the resulting intermediate. This reaction produces N-(4-bromo-3-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide, which can be purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been studied extensively for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer progression, making it a promising candidate for drug development.
Propiedades
Fórmula molecular |
C13H14BrN3O |
|---|---|
Peso molecular |
308.17 g/mol |
Nombre IUPAC |
N-(4-bromo-3-methylphenyl)-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14BrN3O/c1-3-17-12(6-7-15-17)13(18)16-10-4-5-11(14)9(2)8-10/h4-8H,3H2,1-2H3,(H,16,18) |
Clave InChI |
AESZSCIZSWYAAO-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC(=C(C=C2)Br)C |
SMILES canónico |
CCN1C(=CC=N1)C(=O)NC2=CC(=C(C=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B280356.png)

![N-(3-{[(2-pyrazinylcarbonyl)amino]methyl}benzyl)-2-pyrazinecarboxamide](/img/structure/B280358.png)

![5-{methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}-5-oxopentanoic acid](/img/structure/B280360.png)


![1,3-dimethyl-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]pyrazole-4-carboxamide](/img/structure/B280365.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B280367.png)


![N-[4-(diethylamino)phenyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280372.png)
![2-(1-adamantyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B280376.png)